N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC20203502
Molecular Formula: C19H16ClN3O2
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3O2 |
|---|---|
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H16ClN3O2/c20-15-7-8-18(21-11-15)22-19(24)16-10-17(25-23-16)14-6-5-12-3-1-2-4-13(12)9-14/h5-11H,1-4H2,(H,21,22,24) |
| Standard InChI Key | TXRNNGINODABNP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NC=C(C=C4)Cl |
Introduction
N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a chlorinated pyridine moiety and a tetrahydronaphthalene fragment. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis
The synthesis of N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step synthetic routes. These routes often require careful selection of reagents and conditions to ensure high yield and purity. While specific synthesis protocols are not detailed in the available literature, the general approach involves forming the oxazole ring and then attaching the pyridine and tetrahydronaphthalene moieties.
Potential Applications
This compound may find applications in various fields, including:
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Pharmaceuticals: Its unique structure suggests potential biological activity, which could be explored for therapeutic purposes.
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Materials Science: The compound's chemical properties might make it suitable for use in materials with specific optical or electrical properties.
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Biological activity for therapeutic purposes |
| Materials Science | Optical or electrical properties |
Interaction Studies
Interaction studies with biological targets, such as enzymes or receptors, would typically involve in vitro or in silico methods to assess the compound's binding affinity and potential biological effects. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications.
Related Compounds
Several compounds share structural similarities with N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide. Notable examples include:
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N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide: Contains a pyrazine instead of an oxazole, potentially affecting biological activity.
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N-(5-chloropyridin-2-yl)-4-nitrobenzamide: Includes a nitro group, altering electronic properties and reactivity.
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6-[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methoxy: Incorporates a methoxy group, which may enhance solubility and bioavailability.
| Compound | Unique Features |
|---|---|
| N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | Pyrazine instead of oxazole |
| N-(5-chloropyridin-2-yl)-4-nitrobenzamide | Nitro group |
| 6-[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methoxy | Methoxy group |
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